molecular formula C18H23FN2O3 B2860570 ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate CAS No. 1207041-26-6

ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate

Cat. No.: B2860570
CAS No.: 1207041-26-6
M. Wt: 334.391
InChI Key: YICFRQBQXRXJCR-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate is a piperidine-based compound featuring a cyclopropaneamido substituent at the 4-position of the piperidine ring and a 4-fluorophenyl moiety. This structure combines a rigid cyclopropane ring with a fluorinated aromatic system, which is often leveraged in medicinal chemistry to enhance metabolic stability and binding specificity.

Properties

IUPAC Name

ethyl 4-[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c1-2-24-17(23)21-11-7-15(8-12-21)20-16(22)18(9-10-18)13-3-5-14(19)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICFRQBQXRXJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Isonipecotic Acid

Procedure :
Isonipecotic acid (10.0 mmol) is dissolved in absolute ethanol (50 mL) and cooled to 0°C. Thionyl chloride (40.0 mmol) is added dropwise, followed by reflux for 48 h. The solvent is removed under vacuum, and the residue is dissolved in ethyl acetate, washed with 10% NaOH, dried (Na₂SO₄), and concentrated to yield ethyl piperidine-4-carboxylate as a clear oil (94% yield).

Key Data :

  • Yield : 94%
  • ¹H NMR (CDCl₃) : δ 4.12 (q, 2H), 3.07 (dt, 2H), 2.61 (td, 2H), 1.24 (t, 3H).

Functional Group Modifications

Deprotection and Reductive Amination

For analogs requiring further functionalization, the ethyl ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), followed by re-amidation or coupling.

Hydrolysis Conditions :

  • Reagents : 2 M NaOH, ethanol, 70°C, 3 h.
  • Yield : >90%.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1220 cm⁻¹ (C-F).
  • ¹³C NMR (CDCl₃) : δ 170.5 (ester C=O), 166.8 (amide C=O), 115.2 (d, J = 21 Hz, Ar-F).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient, 254 nm).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Carbodiimide Coupling 85 98 High reproducibility Requires anhydrous conditions
Cyclopropanation 65 95 Avoids pre-formed cyclopropane acid Lower yield due to side reactions

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance mixing and heat transfer during cyclopropanation. Patent WO2021105335A1 highlights the use of Pd(OH)₂/C hydrogenation for deprotection steps, achieving 94% yield under 200 psi H₂.

Challenges and Optimization

  • Steric Hindrance : Bulky 4-fluorophenyl group reduces coupling efficiency; using DMF as solvent improves solubility.
  • Racemization : Chiral centers in cyclopropane require low-temperature coupling (0°C) to minimize epimerization.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-fluorophenyl)cyclopropaneamido]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility: The ethyl carboxylate in the target compound may improve aqueous solubility compared to tert-butyl esters (e.g., S15 and Compound 20), which are bulkier and more lipophilic .

Biological Activity :

  • Fluorophenyl-containing compounds (e.g., target compound, S15, Compound 20) are frequently associated with CNS targets, such as sigma receptors, which regulate dopamine release .
  • Heterocyclic additions (e.g., pyrimidine in Compound 20, benzimidazole in ) broaden activity spectra, enabling kinase or antimicrobial effects .

Metabolic Stability: Cyclopropane rings and fluorinated aromatics are known to resist oxidative metabolism, suggesting longer half-lives for the target compound compared to non-fluorinated analogs like Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate .

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